molecular formula C20H14BrFN4O3 B2676881 N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923165-74-6

N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2676881
CAS No.: 923165-74-6
M. Wt: 457.259
InChI Key: ILWHTXBBRYYNTP-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a class of compounds that includes several important biomolecules like the nucleic acids uracil, thymine, and cytosine. The compound also contains a phenyl group and an amide group, which are common in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring are a phenyl group, an amide group, and a bromo-fluorophenyl group .

Scientific Research Applications

Tyrosine Kinase Inhibition

Compounds similar to the one have been studied for their role as inhibitors of tyrosine kinase activity. Tyrosine kinases are enzymes that phosphorylate proteins on tyrosine residues, playing crucial roles in signal transduction pathways and cellular processes such as growth, differentiation, and metabolism. Inhibitors targeting the epidermal growth factor receptor (EGFR) tyrosine kinase are of particular interest due to their implications in cancer therapy. A study by Rewcastle et al. (1998) on methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-pyrido[3,4-d]pyrimidines highlighted their potency and specificity in inhibiting the tyrosine kinase activity of EGFR, suggesting potential applications in cancer treatment by interfering with tumor growth and proliferation signals Rewcastle, G., et al. (1998). Journal of Medicinal Chemistry, 41(5), 742-751.

Antiproliferative and Antiviral Activities

The structure of the queried compound suggests potential for antiproliferative and antiviral applications. Compounds with pyrrolo[2,3-d]pyrimidine cores have been evaluated for their biological activities, including their ability to inhibit the growth of cancer cells and viruses. Swayze et al. (1992) explored 6-substituted pyrrolo[2,3-d]pyrimidine derivatives for their antiproliferative and antiviral effects, indicating the potential of such compounds to contribute to the development of new anticancer and antiviral drugs Swayze, E., et al. (1992). Nucleosides, Nucleotides & Nucleic Acids, 11, 1507-1527.

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many drugs work by binding to proteins in the body and altering their activity. Without specific information about the intended target of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to assess the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and eventually tested in clinical trials .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN4O3/c1-25-10-13(18(27)23-15-8-7-11(21)9-14(15)22)16-17(25)19(28)26(20(29)24-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWHTXBBRYYNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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